molecular formula C15H15BrF3N7 B15141056 6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15141056
M. Wt: 430.23 g/mol
InChI Key: MJZFYQKXEVDVRY-MRVPVSSYSA-N
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Description

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a piperidinyl substituent, making it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine, piperidinyl, and trifluoromethyl groups. The key steps often involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the trifluoromethyl group and the specific arrangement of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C15H15BrF3N7

Molecular Weight

430.23 g/mol

IUPAC Name

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H15BrF3N7/c16-11-12(8-2-1-3-21-4-8)24-14-10(6-23-26(14)13(11)20)9-5-22-25(7-9)15(17,18)19/h5-8,21H,1-4,20H2/t8-/m1/s1

InChI Key

MJZFYQKXEVDVRY-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=NC3=C(C=NN3C(=C2Br)N)C4=CN(N=C4)C(F)(F)F

Canonical SMILES

C1CC(CNC1)C2=NC3=C(C=NN3C(=C2Br)N)C4=CN(N=C4)C(F)(F)F

Origin of Product

United States

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